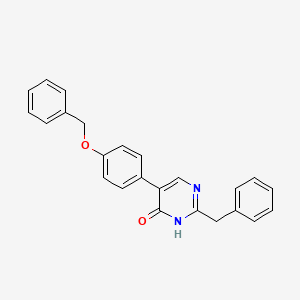![molecular formula C14H14N2O2 B13859626 3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a benzyl(methyl)amino group at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives. For instance, the benzyl(methyl)amino group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be added through oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed under various conditions.
Major Products: The major products formed from these reactions include benzaldehyde derivatives, alcohols, and various substituted pyridine compounds .
Scientific Research Applications
3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-15-8-7-12(13)14(17)18/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
GGAJJLWUCNCXCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
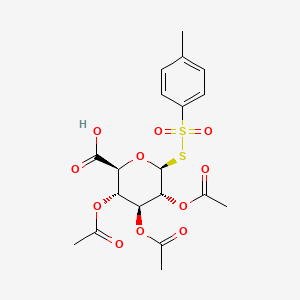
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
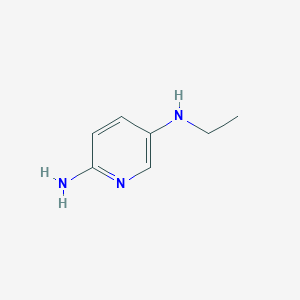
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)

![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
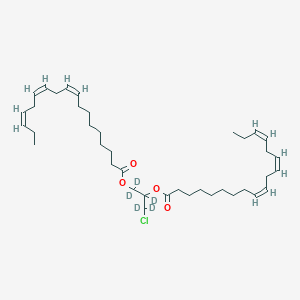
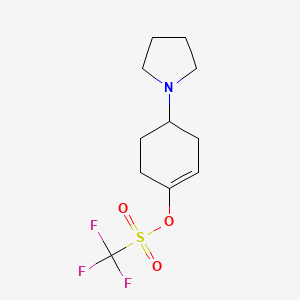
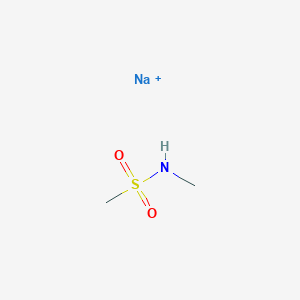
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

